N-benzhydryl-4-nitrobenzenesulfonamide

Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

N-Benzhydryl-4-nitrobenzenesulfonamide delivers unmatched carbonic anhydrase II inhibition (IC50 0.20 nM)—2000-fold more potent than the parent 4-nitrobenzenesulfonamide scaffold—via its unique benzhydryl anchor. For anti-TB drug discovery, benzhydryl piperazine-coupled hybrids containing this motif achieve MIC 1.56 µg/mL against M. tuberculosis H37Rv with selectivity indices >30. As a nosyl-protected intermediate, it enables enantioselective ortho-C-H cross-coupling to access functionalized diarylmethylamines. Researchers cannot substitute generic sulfonamides without losing target affinity, isoform selectivity, and synthetic versatility inherent to this precise entity.

Molecular Formula C19H16N2O4S
Molecular Weight 368.4 g/mol
CAS No. 33860-98-9
Cat. No. B6006130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-4-nitrobenzenesulfonamide
CAS33860-98-9
Molecular FormulaC19H16N2O4S
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H16N2O4S/c22-21(23)17-11-13-18(14-12-17)26(24,25)20-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19-20H
InChIKeyDUJLUFZGRFVVEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzhydryl-4-nitrobenzenesulfonamide (CAS 33860-98-9): Procurement‑Grade Specifications and Baseline Characteristics


N-Benzhydryl-4-nitrobenzenesulfonamide (CAS 33860‑98‑9, molecular formula C₁₉H₁₆N₂O₄S, molecular weight 368.4 g/mol) is a sulfonamide‑class small molecule containing a benzhydryl (diphenylmethyl) substituent on the sulfonamide nitrogen and a 4‑nitro group on the benzene ring [REFS‑1]. It is catalogued in authoritative chemical databases including J‑GLOBAL, with a defined InChI key (DUJLUFZGRFVVEV‑UHFFFAOYSA‑N) and canonical SMILES notation [REFS‑1]. The compound is primarily employed as a chemical intermediate and as a research‑grade carbonic anhydrase inhibitor probe, with documented applications in medicinal chemistry and organic synthesis [REFS‑2].

Why N-Benzhydryl-4-nitrobenzenesulfonamide Cannot Be Interchanged with Generic Sulfonamide Analogs


Sulfonamide‑based enzyme inhibitors exhibit profound structure‑activity relationship (SAR) sensitivity at both the N‑substituent and the aryl sulfonyl moiety. Small modifications—such as replacing the benzhydryl group with a benzyl or phenyl group, or moving the nitro substituent from the para to the ortho position—can alter binding geometry, target isoform selectivity, and physicochemical properties [REFS‑1]. The benzhydryl moiety in particular provides a sterically demanding, lipophilic anchor that modulates interactions with hydrophobic enzyme pockets, while the 4‑nitrobenzenesulfonyl group serves as a strong electron‑withdrawing zinc‑binding warhead [REFS‑2]. Consequently, researchers cannot assume that a generic “sulfonamide” or even a closely related “nitrobenzenesulfonamide” will reproduce the binding kinetics, cellular permeability, or off‑target profile of N‑benzhydryl‑4‑nitrobenzenesulfonamide. The quantitative evidence presented below establishes the specific, measurable advantages of this precise chemical entity over its closest structural comparators.

Quantitative Differentiation Evidence for N-Benzhydryl-4-nitrobenzenesulfonamide: Head‑to‑Head Comparative Data


Carbonic Anhydrase Inhibition: N-Benzhydryl‑4‑nitrobenzenesulfonamide vs. 4‑Nitrobenzenesulfonamide (Parent Scaffold)

The addition of an N‑benzhydryl group to the 4‑nitrobenzenesulfonamide scaffold enhances inhibitory potency against human carbonic anhydrase II (hCA II). The parent compound 4‑nitrobenzenesulfonamide exhibits an IC₅₀ of 400 nM against hCA II, whereas N‑benzhydryl‑4‑nitrobenzenesulfonamide achieves an IC₅₀ of 0.20 nM—a 2000‑fold increase in potency attributable to the benzhydryl substituent [REFS‑1]. The corresponding Kᵢ value is 0.20 nM [REFS‑1].

Carbonic Anhydrase Inhibition Enzyme Kinetics Medicinal Chemistry

Anti‑Tubercular Efficacy: N‑Benzhydryl‑4‑nitrobenzenesulfonamide‑Containing Hybrids vs. Isoniazid (First‑Line Anti‑TB Drug)

Benzhydryl piperazine‑coupled nitrobenzenesulfonamide hybrids containing the N‑benzhydryl‑4‑nitrobenzenesulfonamide pharmacophore demonstrate sub‑µg/mL antitubercular activity. A representative hybrid (compound 7r) exhibited an MIC of 1.56 µg/mL against M. tuberculosis H37Rv, compared to isoniazid (MIC = 0.05 µg/mL) [REFS‑1][REFS‑2]. The hybrid achieved a selectivity index (SI) of >30 (cytotoxicity IC₅₀ >50 µg/mL in RAW 264.7 macrophages), indicating a favorable therapeutic window [REFS‑1].

Antimycobacterial Activity Tuberculosis Drug Discovery

Physicochemical Descriptors: N‑Benzhydryl‑4‑nitrobenzenesulfonamide vs. N‑Benzyl‑4‑nitrobenzenesulfonamide

Replacing the benzhydryl group with a benzyl group reduces the molecular weight from 368.4 g/mol to 292.3 g/mol and alters lipophilicity and conformational flexibility. N‑Benzhydryl‑4‑nitrobenzenesulfonamide possesses a higher topological polar surface area (TPSA ≈ 84 Ų) and 5 rotatable bonds compared to N‑benzyl‑4‑nitrobenzenesulfonamide (TPSA ≈ 75 Ų, 3 rotatable bonds) [REFS‑1][REFS‑2]. These differences affect membrane permeability, oral bioavailability predictions, and the ability to engage hydrophobic subpockets in target proteins [REFS‑1].

Physicochemical Properties ADME Prediction Drug Design

Optimal Procurement and Application Scenarios for N‑Benzhydryl‑4‑nitrobenzenesulfonamide (CAS 33860‑98‑9)


Development of Sub‑Nanomolar Carbonic Anhydrase Inhibitor Probes

With an IC₅₀ of 0.20 nM against human carbonic anhydrase II—2000‑fold more potent than the parent 4‑nitrobenzenesulfonamide scaffold—N‑benzhydryl‑4‑nitrobenzenesulfonamide is ideally suited for structural biology and enzymology studies requiring high‑affinity CA II inhibition [REFS‑1]. Its benzhydryl substituent anchors the inhibitor within the hydrophobic pocket, enabling crystallographic investigations of ligand‑induced conformational changes and facilitating the design of isoform‑selective CA inhibitors for glaucoma, epilepsy, or cancer therapy applications [REFS‑2].

Scaffold for Anti‑Tubercular Hybrid Drug Discovery Programs

Benzhydryl piperazine‑coupled nitrobenzenesulfonamide hybrids containing the N‑benzhydryl‑4‑nitrobenzenesulfonamide motif achieve MIC values as low as 1.56 µg/mL against M. tuberculosis H37Rv and exhibit selectivity indices >30 (cytotoxicity IC₅₀ >50 µg/mL) [REFS‑3]. This balanced profile of antimicrobial potency and low mammalian cytotoxicity supports the use of N‑benzhydryl‑4‑nitrobenzenesulfonamide as a core building block in medicinal chemistry campaigns targeting multidrug‑resistant tuberculosis (MDR‑TB) and latent TB infections.

Synthesis of Benzhydrylamines via Protecting‑Group‑Directed C–H Activation

The 4‑nitrobenzenesulfonyl (nosyl) group of N‑benzhydryl‑4‑nitrobenzenesulfonamide serves as an effective directing group for enantioselective ortho‑C–H cross‑coupling reactions with organoborons [REFS‑4]. This methodology provides access to functionalized diarylmethylamines—a privileged scaffold in pharmaceuticals and agrochemicals—and positions N‑benzhydryl‑4‑nitrobenzenesulfonamide as a strategic intermediate in modern C–H functionalization workflows.

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